

Physicochemical Characteristics of 1-Monoelaidin: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Monoelaidin

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Introduction

1-Monoelaidin, also known as glycerol α -monoelaidate or 1-mono-trans-9-octadecenoyl glycerol, is a monoglyceride containing an elaidic acid moiety, the trans isomer of oleic acid. As a member of the lipid family, its physicochemical properties are crucial for its behavior in biological and pharmaceutical systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **1-Monoelaidin**, detailed experimental protocols for their determination, and an exploration of its interaction with the TRPV1 signaling pathway.

Physicochemical Data

The following tables summarize the key quantitative data for **1-Monoelaidin**, providing a clear reference for its physical and chemical properties.

Table 1: General and Physical Properties of 1-Monoelaidin

Property	Value	Reference(s)
Molecular Formula	C21H40O4	[1][2][3]
Molecular Weight	356.54 g/mol	[1][2][3]
Appearance	White to light yellow powder/crystal	[3][4][5]
Melting Point	56-59 °C	[2]
Boiling Point	483.3 ± 35.0 °C (Predicted)	[1][6]
Density	0.969 ± 0.06 g/cm ³ (Predicted)	[1][6]
Flash Point	155.4 °C	[7]
Storage Temperature	Room Temperature (Sealed in dry) or -20°C	[1][7]

Table 2: Solubility and Partitioning Properties of 1-Monoelaidin

Property	Observation/Value	Reference(s)
Solubility in Water	Insoluble	[8]
Solubility in Organic Solvents	Soluble in hot Methanol, Ethanol, Ether, Chloroform	[2][8]
LogP (Predicted)	4.92030	[7]
pKa (Predicted)	13.16 ± 0.20	[1][7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical characteristics of **1-Monoelaidin** are provided below. These protocols are based on standard methods for lipid analysis.

Determination of Melting Point

The melting point of **1-Monoelaidin** can be determined using the capillary method with a melting point apparatus.

Materials:

- **1-Monoelaidin** sample
- Capillary tubes (closed at one end)
- Melting point apparatus (e.g., Mel-Temp)
- Mortar and pestle

Procedure:

- Ensure the **1-Monoelaidin** sample is dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the closed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.
- Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).
- The melting point is reported as a range from the onset to the completion of melting.

Determination of Solubility

The solubility of **1-Monoelaidin** in various solvents can be determined using the shake-flask method.

Materials:

- **1-Monoelaidin** sample
- A range of solvents (e.g., water, ethanol, methanol, chloroform, ether)
- Glass vials with screw caps
- Shaker or vortex mixer
- Analytical balance
- Centrifuge
- HPLC or other suitable analytical instrument for quantification

Procedure:

- Add an excess amount of **1-Monoelaidin** to a known volume of the selected solvent in a glass vial.
- Seal the vial and place it on a shaker or vortex it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After shaking, centrifuge the suspension to separate the undissolved solid from the solution.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.
- Quantify the concentration of **1-Monoelaidin** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Calculate the solubility of **1-Monoelaidin** in the solvent, typically expressed in mg/mL or mol/L.

High-Performance Liquid Chromatography (HPLC) Analysis

A reversed-phase HPLC method can be employed for the identification and quantification of **1-Monoelaidin**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength if derivatized).
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water. The specific gradient will depend on the separation requirements.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: 30-40°C.
- Injection Volume: 10-20 µL.
- Detector: ELSD or UV (after appropriate derivatization).

Procedure:

- Prepare a stock solution of **1-Monoelaidin** in a suitable organic solvent (e.g., methanol or chloroform).
- Prepare a series of calibration standards by diluting the stock solution.
- Prepare the sample solution by dissolving a known amount of the **1-Monoelaidin**-containing sample in the mobile phase or a compatible solvent.
- Inject the standards and the sample solution into the HPLC system.
- Identify the **1-Monoelaidin** peak based on its retention time compared to the standard.

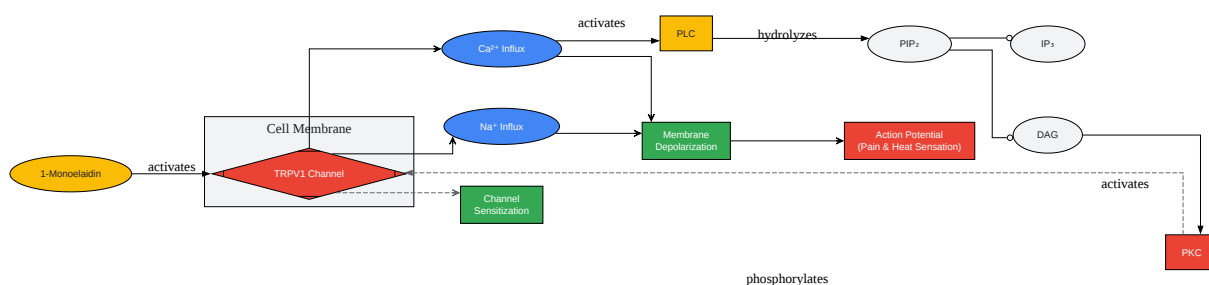
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of **1-Monoelaidin** in the sample by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathway

1-Monoelaidin is an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor.[1][6] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and plays a crucial role in the perception of pain and heat.

TRPV1 Activation Signaling Pathway

The activation of TRPV1 by agonists like **1-Monoelaidin** leads to an influx of cations, primarily Ca^{2+} and Na^{+} , into the neuron. This influx depolarizes the cell membrane, leading to the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of pain and heat. The downstream signaling cascade involves several key pathways that modulate cellular responses.

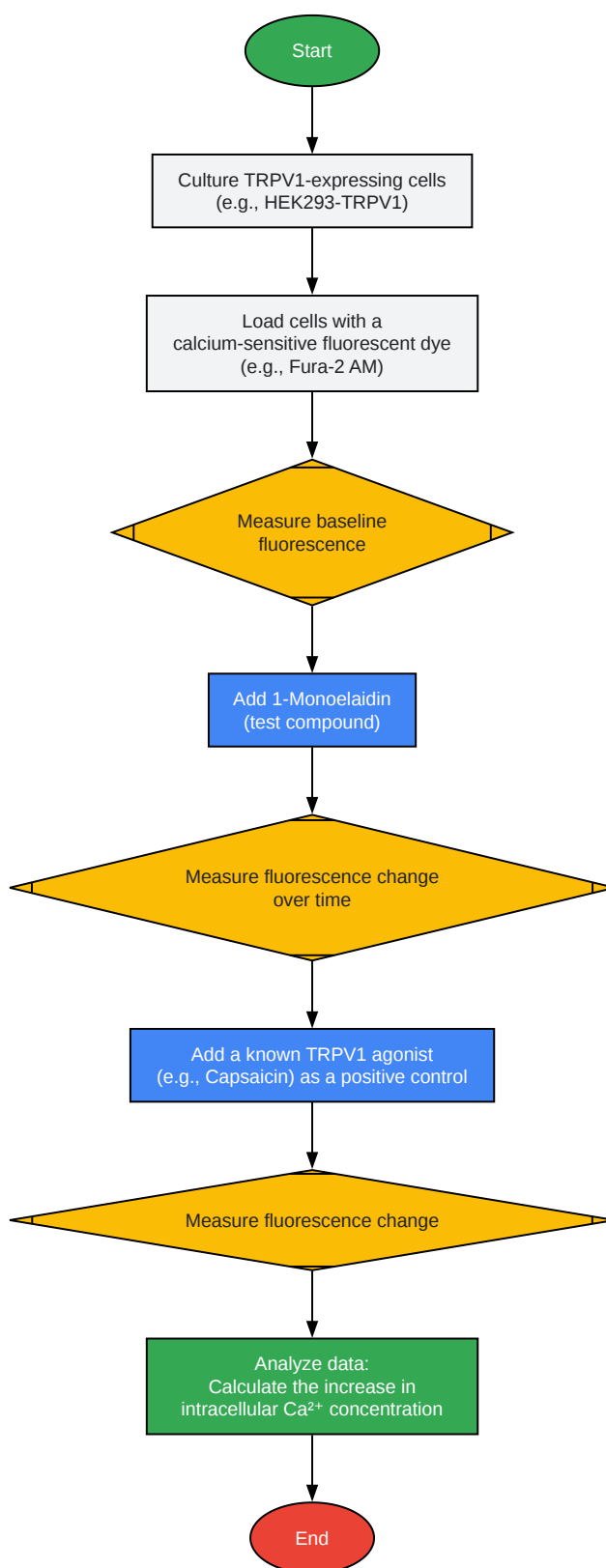


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Caption: TRPV1 activation by **1-Monoelaidin** and downstream signaling.

Experimental Workflow for Assessing TRPV1 Activation

A common method to assess the activation of TRPV1 by a compound like **1-Monoelaidin** is to use a cell-based calcium imaging assay.



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Caption: Workflow for assessing TRPV1 activation by **1-Monoelaidin**.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of **1-Monoelaidin**, complete with tabulated data and experimental protocols for their determination. Understanding these properties is fundamental for researchers and professionals in drug development, as they influence the formulation, delivery, and biological activity of this lipid molecule. The elucidation of its role as a TRPV1 activator and the associated signaling pathway further highlights its potential significance in sensory perception and related therapeutic areas. The provided diagrams offer a clear visual representation of the complex biological processes and experimental workflows involved in the study of **1-Monoelaidin**.

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